What are the properties of 1,2,4,5-Tetra(pyridin-4-yl)benzene?
What are the properties of 1,2,4,5-Tetra(pyridin-4-yl)benzene?
An In-Depth Technical Guide to 1,2,4,5-Tetra(pyridin-4-yl)benzene: Properties, Synthesis, and Applications
Executive Summary
1,2,4,5-Tetra(pyridin-4-yl)benzene (TPyB) is a tetratopic, nitrogen-containing organic compound distinguished by its unique "X-shaped" molecular architecture.[1] This structure, featuring four pyridyl rings attached to a central benzene core, imparts a non-planar conformation with significant steric hindrance. The four pyridyl nitrogen atoms act as potent Lewis basic sites, making TPyB an exceptionally versatile and widely utilized building block in supramolecular chemistry and materials science.[1] Its primary applications lie in the rational design and synthesis of advanced functional materials such as metal-organic frameworks (MOFs) and coordination polymers, where it serves as a multidentate ligand or "linker." The resulting materials exhibit properties suitable for selective gas adsorption, environmental remediation, and luminescent sensing. This guide provides a comprehensive technical overview of the synthesis, structural properties, photophysical behavior, and key applications of TPyB for researchers and professionals in chemistry and materials development.
Molecular and Physicochemical Properties
Core Structure and Conformation
The defining characteristic of 1,2,4,5-tetra(pyridin-4-yl)benzene is its sterically crowded, propeller-like three-dimensional structure. The four pyridyl rings are twisted out of the plane of the central benzene ring due to significant steric repulsion.[2] This non-planar conformation is crucial as it prevents dense packing in the solid state, predisposing the molecule to form porous and intricate network structures when coordinated with metal ions. The four nitrogen atoms of the pyridyl groups are oriented in different directions, functioning as divergent coordination sites, which is a key attribute for its use as a tetratopic linker in constructing high-dimensional supramolecular assemblies.[1]
Caption: Molecular structure of 1,2,4,5-tetra(pyridin-4-yl)benzene.
Physicochemical Data
The fundamental properties of TPyB are summarized in the table below, compiled from authoritative chemical databases.[3][4]
| Property | Value | Source |
| IUPAC Name | 4-(2,4,5-tripyridin-4-ylphenyl)pyridine | [3][4] |
| CAS Number | 170165-81-8 | [3][4] |
| Molecular Formula | C₂₆H₁₈N₄ | [3] |
| Molecular Weight | 386.46 g/mol | [3] |
| Appearance | Solid | |
| Hydrogen Bond Acceptors | 4 | [3] |
| Hydrogen Bond Donors | 0 | [3] |
| XLogP3-AA | 4.1 | [3] |
| InChI Key | ZNALFCQVQALKNH-UHFFFAOYSA-N | [3] |
Synthesis and Characterization
Synthetic Pathway: Suzuki-Miyaura Cross-Coupling
The synthesis of TPyB is most effectively achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is the industry standard for constructing C-C bonds between aromatic rings due to its high yields, tolerance of a wide range of functional groups, and relatively mild reaction conditions. The causality for this choice rests on its efficiency in coupling aryl halides (or triflates) with arylboronic acids.
In this specific application, 1,2,4,5-tetrabromobenzene serves as the aromatic core, and pyridin-4-ylboronic acid provides the peripheral pyridyl moieties. A palladium catalyst, typically tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], is used to facilitate the catalytic cycle of oxidative addition, transmetalation, and reductive elimination. A base, such as potassium carbonate (K₂CO₃), is essential for the transmetalation step, activating the boronic acid.[1]
Caption: Synthetic workflow for 1,2,4,5-tetra(pyridin-4-yl)benzene.
Experimental Protocol: Synthesis of TPyB
This protocol is adapted from established literature procedures for analogous compounds and serves as a self-validating system.[1] All steps should be performed under an inert atmosphere (e.g., dry Nitrogen or Argon) to prevent catalyst degradation.
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Reagent Preparation: In a 500 mL Schlenk flask, combine 1,2,4,5-tetrabromobenzene (10.0 mmol), pyridin-4-ylboronic acid (44.0 mmol, 4.4 eq.), and potassium carbonate (K₂CO₃) (160.0 mmol).
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Catalyst Addition: Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1.73 mmol, ~17 mol%).
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Solvent Addition: Under a continuous flow of dry N₂, add 240 mL of 1,4-dioxane and 80 mL of deionized water to the flask.
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Reaction: Heat the mixture to reflux with vigorous stirring and maintain this temperature for 36-48 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
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Work-up:
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Cool the reaction mixture to room temperature.
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Dilute the mixture with dichloromethane (CH₂Cl₂) and transfer to a separatory funnel.
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Wash the organic layer sequentially with water and brine.
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Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
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Filter and concentrate the solution under reduced pressure to obtain the crude product.
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-
Purification: Purify the crude solid by column chromatography on silica gel, using a methanol/dichloromethane gradient (e.g., 1:35 CH₃OH/CH₂Cl₂) to afford the pure product as a white solid.[1]
Characterization
The identity and purity of the synthesized TPyB are confirmed using standard analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to verify the molecular structure. The ¹H NMR spectrum is expected to show distinct signals for the protons on the central benzene ring and the four equivalent pyridyl rings.[1]
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Mass Spectrometry (MS): Provides confirmation of the molecular weight (386.46 g/mol ).
-
Elemental Analysis: Confirms the elemental composition (C, H, N) of the compound.
Photophysical Properties
While TPyB is primarily known as a structural linker, its photophysical properties are of significant interest, particularly its response to the local chemical environment.
Solvatochromism
TPyB and related structures exhibit positive solvatochromism, meaning their fluorescence emission spectra are sensitive to solvent polarity.[5]
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Absorption (Ground State): The UV-Vis absorption spectrum typically shows an insignificant shift with changes in solvent polarity. This indicates that the intramolecular interactions in the ground state are not strongly influenced by the solvent environment.[5]
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Emission (Excited State): In contrast, the emission spectra show a pronounced bathochromic (red) shift as the polarity of the solvent increases. This phenomenon suggests a more polar excited state compared to the ground state. The stabilization of this polar excited state by polar solvents lowers its energy, resulting in a lower-energy (longer wavelength) emission.[5]
This property makes TPyB a potential candidate for use as a probe for local polarity in chemical or biological systems.
| Solvent Polarity | Absorption Shift | Emission Shift |
| Low (e.g., Toluene) | Minimal | Shorter Wavelength (Blue-shifted) |
| High (e.g., Acetonitrile) | Minimal | Longer Wavelength (Red-shifted) |
Applications in Supramolecular Chemistry and Materials Science
The true utility of TPyB is realized when it is employed as a programmable building block for constructing complex, functional materials.
Metal-Organic Frameworks (MOFs) and Coordination Polymers
TPyB is an exemplary ligand for the synthesis of MOFs. The four pyridyl nitrogen atoms act as coordination sites that can bind to metal ions or metal clusters, forming extended, often porous, three-dimensional networks.[6] The rigid and divergent nature of the TPyB linker allows for the predictable formation of robust frameworks with well-defined pore structures.
Caption: TPyB as a tetratopic node linking metal ions in a MOF.
A notable example is the formation of a 3D cationic MOF, {[Ag(TPB)]∙SbF₆}n, synthesized using Ag(I) ions.[6] The resulting framework possesses pores that can be used for specific applications.
Functional Applications of TPyB-based MOFs:
-
Selective Gas Sorption: The activated Ag(I)-TPyB framework demonstrates selective adsorption of CO₂ over CH₄. This selectivity is critical for applications in gas purification and carbon capture.[6]
-
Anion Exchange and Environmental Remediation: The cationic nature of the Ag(I)-TPyB framework allows the counter-anions (SbF₆⁻) within the pores to be exchanged. This property has been successfully exploited for capturing hazardous dichromate (Cr₂O₇²⁻) anions from aqueous solutions, highlighting its potential for water purification.[6]
Halogen Bonding and Crystal Engineering
Beyond coordination chemistry, TPyB is an excellent tetratopic halogen-bond acceptor. The Lewis basic nitrogen atoms can interact with halogen-bond donors, such as 1,2-diiodo-tetrafluorobenzene. These specific, directional interactions allow for the programmed self-assembly of co-crystals and one-dimensional supramolecular chains.[1] This demonstrates the compound's utility in fundamental crystal engineering, where the goal is to control the solid-state arrangement of molecules to achieve desired material properties.
Conclusion and Future Outlook
1,2,4,5-Tetra(pyridin-4-yl)benzene is a cornerstone molecule in modern materials chemistry. Its unique structural and electronic properties—specifically its tetratopic nature and non-planar geometry—make it an ideal component for the bottom-up construction of functional materials. The demonstrated success in creating MOFs for selective gas capture and anion exchange provides a clear roadmap for future research.[6] The photophysical sensitivity of TPyB to its environment suggests potential for developing advanced chemical sensors.[5] Future exploration may focus on incorporating TPyB into catalytic systems, drug delivery vehicles, and luminescent devices, further expanding the utility of this versatile molecular building block.
References
-
ResearchGate. (n.d.). Solvatochromism of selected compounds 4 a, 4 b, 4 r and 4 o measured in different solvents with varying polarity. Retrieved from [Link]
-
PubChem. (n.d.). 4,4',4'',4'''-(Benzene-1,2,4,5-tetrayl)tetrapyridine. Retrieved from [Link]
-
CrystEngComm (RSC Publishing). (n.d.). Four dual-functional luminescent Zn(ii)-MOFs based on 1,2,4,5-benzenetetracarboxylic acid with pyridylbenzimidazole ligands for detection of iron(iii) ions and acetylacetone. Retrieved from [Link]
-
ResearchGate. (n.d.). Four dual-functional Luminescent Zn(II)-MOFs based on 1,2,4,5-benzenetetracarboxylic acid with pyridylbenzimidazole ligands for detection of Iron (III) ions and acetylacetone. Retrieved from [Link]
-
ResearchGate. (2004). 1,2,4,5‐Benzenetetracarboxylic Acid and 4,4′‐Bipyridine as Ligands in Designing Low‐Dimensional Coordination Polymers. Retrieved from [Link]
-
ResearchGate. (n.d.). A novel 3D AgI cationic metal–organic framework based on 1,2,4,5-tetra(4-pyridyl) benzene with selective adsorption of CO2 over CH4, H2O over C2H5OH, and trapping Cr2O72–. Retrieved from [Link]
-
PubMed Central. (n.d.). Crystal structure of 4′-{[4-(2,2′:6′,2′′-terpyridyl-4′-yl)phenyl]ethynyl}biphenyl-4-yl (2,2,5,5-tetramethyl-1-oxyl-3-pyrrolin-3-yl)formate benzene 2.5-solvate. Retrieved from [Link]
Sources
- 1. Application of 1,2,4,5-tetra(pyridin-3-yl) benzene_Chemicalbook [m.chemicalbook.com]
- 2. Crystal structure of 4′-{[4-(2,2′:6′,2′′-terpyridyl-4′-yl)phenyl]ethynyl}biphenyl-4-yl (2,2,5,5-tetramethyl-1-oxyl-3-pyrrolin-3-yl)formate benzene 2.5-solvate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4,4',4'',4'''-(Benzene-1,2,4,5-tetrayl)tetrapyridine | C26H18N4 | CID 15265888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,2,4,5-Tetra(pyridin-4-yl)benzene [synhet.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
